molecular formula C10H11N3O B576112 Acetyl-(4-methylanilino)cyanamide CAS No. 191028-19-0

Acetyl-(4-methylanilino)cyanamide

Cat. No.: B576112
CAS No.: 191028-19-0
M. Wt: 189.218
InChI Key: RNOKRIRPGPLUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-(4-methylanilino)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-(4-methylanilino)cyanamide typically involves the reaction of 4-methylaniline with acetyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Acetyl-(4-methylanilino)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted cyanamides, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetyl-(4-methylanilino)cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl-(4-methylanilino)cyanamide involves its interaction with specific molecular targets. The compound’s unique NCN connectivity allows it to participate in various biochemical pathways. It can act as an electrophile or nucleophile, depending on the reaction environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-(4-methylanilino)cyanamide is unique due to its specific acetyl and 4-methylanilino substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

191028-19-0

Molecular Formula

C10H11N3O

Molecular Weight

189.218

IUPAC Name

acetyl-(4-methylanilino)cyanamide

InChI

InChI=1S/C10H11N3O/c1-8-3-5-10(6-4-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3

InChI Key

RNOKRIRPGPLUIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NN(C#N)C(=O)C

Synonyms

Acetic acid, 1-cyano-2-(4-methylphenyl)hydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.